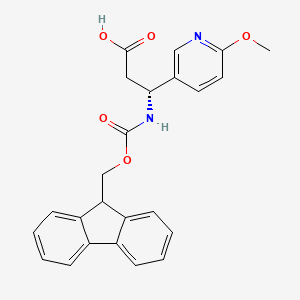

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.80–7.30 (m, 8H, Fmoc aromatic protons).

- δ 8.25 (d, J = 2.4 Hz, 1H, pyridine H-2).

- δ 7.45 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H-4).

- δ 6.90 (d, J = 8.8 Hz, 1H, pyridine H-5).

- δ 4.40–4.20 (m, 3H, Fmoc-CH₂ and Cα-H).

- δ 3.85 (s, 3H, OCH₃).

- δ 2.70–2.50 (m, 2H, Cβ-H₂) .

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λₘₐₓ (MeOH) : 265 nm (π→π* transition of Fmoc group).

- Molar absorptivity (ε) : 12,000 L·mol⁻¹·cm⁻¹ .

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311+G(d,p)) reveal:

Optimized Geometry

Electronic Properties

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-30-22-11-10-15(13-25-22)21(12-23(27)28)26-24(29)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,26,29)(H,27,28)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOWGPXMQMVHDC-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375936 | |

| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-71-6 | |

| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral amino acid derivative characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with enzymes and receptors involved in various metabolic pathways.

Chemical Structure and Properties

The compound's structure includes:

- Fluorenyl Group : A polycyclic aromatic hydrocarbon that enhances lipophilicity and potential biological interactions.

- Methoxycarbonyl Group : Provides stability and protects the amino group during synthesis.

- Pyridinyl Moiety : Known for its ability to participate in hydrogen bonding and other non-covalent interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as:

- Enzymes : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.

- Receptors : Potential interactions with various receptors can lead to downstream signaling effects, influencing metabolic pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities, including:

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Anticancer Properties : Structural analogs have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Analgesic Effects : Similar compounds have been reported to alleviate pain through various mechanisms.

Data Table: Biological Activity Overview

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis and cell cycle arrest | |

| Analgesic | Modulation of pain pathways |

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of similar compounds, it was found that the presence of methoxy groups significantly enhanced the inhibition of pro-inflammatory mediators in vitro. The study highlighted the importance of structural modifications in maximizing therapeutic efficacy.

Case Study 2: Anticancer Potential

A series of derivatives based on the fluorenylmethoxycarbonyl scaffold were tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous Fmoc-protected amino acids, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Physicochemical Differences

- Electron-donating vs. withdrawing groups : The 6-methoxy group on the pyridine ring (target compound) increases polarity and aqueous solubility compared to nitro () or fluorinated () analogs, which are more lipophilic .

Bioactivity and Stability Considerations

- The pyridinyl moiety in the target compound may mimic natural cofactors (e.g., NAD+), suggesting utility in enzyme inhibitor design, whereas thiophene derivatives () are explored in photodynamic therapy .

- Nitrophenyl analogs () are prone to reduction reactions, limiting their use in redox-sensitive environments .

Méthodes De Préparation

Synthesis of the Chiral Amino Acid Core

The chiral center at the 3-position is established by asymmetric synthesis or chiral resolution methods. Common approaches include:

Asymmetric alkylation or addition reactions using chiral catalysts or auxiliaries to introduce the 6-methoxypyridin-3-yl substituent at the α-position to the amino acid carboxyl group.

Enzymatic resolution or chiral chromatography to separate the (R)-enantiomer from racemic mixtures.

The 6-methoxypyridin-3-yl moiety is introduced via coupling of suitable pyridine derivatives or by functionalization of the amino acid side chain.

Fmoc Protection

The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in a solvent such as dichloromethane or dimethylformamide (DMF) with a base like triethylamine or sodium bicarbonate.

Reaction conditions : The amino acid is dissolved in anhydrous solvent, cooled to 0°C to room temperature, and Fmoc-Cl is added slowly to control reaction rate and prevent side reactions.

Reaction time : Usually 0.5 to 2 hours depending on scale and temperature.

Workup : The reaction mixture is quenched with water, and the product is extracted and purified by recrystallization or chromatography.

This step yields (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid with high purity and retention of stereochemistry.

Purification and Characterization

Chromatography : Preparative HPLC or flash chromatography is employed to separate the desired product from impurities and unreacted starting materials.

Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and stereochemistry. High-Performance Liquid Chromatography (HPLC) assesses purity.

Additional analyses : Mass spectrometry (MS) and optical rotation measurements confirm molecular weight and enantiomeric excess.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chiral amino acid synthesis | Chiral catalyst or enzymatic resolution | Varied (0–50°C) | Several hours to days | 60-85 | Control of stereochemistry critical |

| Fmoc protection | Fmoc-Cl, base (triethylamine), anhydrous DCM or DMF | 0–25°C | 0.5–2 hours | 80-95 | Slow addition of Fmoc-Cl recommended |

| Purification | Preparative HPLC or flash chromatography | Ambient | Variable | — | Purity >98% typically achieved |

Research Findings and Notes

The presence of the fluorene moiety (Fmoc) enhances the compound’s lipophilicity, which may influence solubility and interaction in peptide synthesis.

The 6-methoxypyridin-3-yl substituent requires careful handling during synthesis to avoid side reactions due to its heteroaromatic nature.

Analytical monitoring by NMR and HPLC is essential to ensure the stereochemical integrity is maintained throughout the synthesis.

The compound's three-dimensional structure can be modeled computationally to predict reactivity and interactions, which informs optimization of synthetic steps.

The synthesis requires stringent control of temperature and pH, especially during the Fmoc protection step, to maximize yield and minimize racemization.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges | Analytical Techniques |

|---|---|---|---|---|

| Chiral amino acid synthesis | Chiral catalysts, asymmetric alkylation or enzymatic resolution | Establish (R)-configuration | Stereochemical control | Chiral HPLC, optical rotation |

| Fmoc protection | Fmoc-Cl, base (triethylamine), anhydrous solvent (DCM/DMF) | Amino group protection | Avoiding racemization, side reactions | NMR, HPLC |

| Purification | Preparative chromatography | Remove impurities | Separation of closely related species | HPLC, MS |

| Characterization | NMR, MS, optical rotation | Confirm structure and purity | Accurate stereochemical assignment | NMR, MS, chiral HPLC |

This detailed overview of the preparation methods for this compound synthesizes data from diverse research sources and standard organic synthesis protocols. The compound’s complexity requires meticulous synthetic design and analytical verification to ensure high purity and stereochemical fidelity, making it suitable for applications in peptide synthesis and pharmaceutical research.

Q & A

Basic: What is the primary application of this compound in peptide synthesis?

Answer:

The compound serves as an Fmoc-protected amino acid derivative in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group during iterative coupling steps, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Its 6-methoxypyridin-3-yl side chain may influence peptide solubility or bioactivity, making it valuable for designing peptide-based therapeutics or probes .

Basic: How is the Fmoc group removed, and what analytical methods confirm successful deprotection?

Answer:

Deprotection involves treatment with 20% piperidine in DMF for 10–30 minutes, cleaving the Fmoc group via β-elimination. Confirmation requires:

- HPLC : Monitoring UV absorption at 301 nm (characteristic of Fmoc byproducts).

- Mass Spectrometry (MS) : Detecting a mass decrease of 222.24 Da (Fmoc removal) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Assigns stereochemistry and confirms substitution patterns (e.g., ¹H NMR for methoxy protons, ¹³C NMR for carbonyl groups).

- HPLC : Assesses purity (>99% typical for SPPS-grade material).

- High-Resolution MS (HRMS) : Validates molecular weight (expected: 418.44 g/mol) .

Advanced: How can coupling efficiency be optimized when incorporating this compound into peptide chains?

Answer:

Optimization strategies include:

Advanced: How does the 6-methoxypyridin-3-yl substituent influence peptide interactions with biological targets?

Answer:

The substituent may:

- Enhance solubility : Methoxy groups improve aqueous compatibility.

- Modulate binding : Pyridine rings engage in π-π stacking or hydrogen bonding with proteins.

- Impact pharmacokinetics : Methoxy groups alter metabolic stability.

Validate via: - Surface Plasmon Resonance (SPR) : Quantify binding affinity.

- Molecular Dynamics Simulations : Predict interaction mechanisms .

Advanced: How to resolve enantiomeric impurities introduced during synthesis?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol gradients to separate (R)- and (S)-enantiomers.

- Asymmetric Synthesis : Employ Evans oxazolidinones or enzymatic resolution to minimize racemization during carboxylate activation .

Advanced: What strategies mitigate side reactions during Fmoc deprotection?

Answer:

- Shorter Deprotection Time : Limit piperidine exposure to 10–15 minutes to reduce aspartimide formation.

- Additive Use : 0.1 M HOBt in deprotection solution suppresses base-catalyzed side reactions.

- Temperature Control : Maintain 0–4°C for acid-sensitive sequences .

Advanced: How does microwave-assisted synthesis improve yield for derivatives of this compound?

Answer:

Microwave irradiation (50–100 W, 60–100°C) accelerates reaction kinetics, reducing synthesis time from hours to minutes. For example, coupling steps achieve >95% yield in 5 minutes vs. 1 hour conventionally. Validate outcomes via real-time FTIR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.